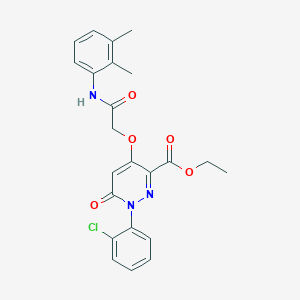
Ethyl 1-(2-chlorophenyl)-4-(2-((2,3-dimethylphenyl)amino)-2-oxoethoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-(2-chlorophenyl)-4-(2-((2,3-dimethylphenyl)amino)-2-oxoethoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C23H22ClN3O5 and its molecular weight is 455.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Ethyl 1-(2-chlorophenyl)-4-(2-((2,3-dimethylphenyl)amino)-2-oxoethoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate, with the CAS number 899992-26-8, is a complex organic compound that has garnered attention for its potential biological activities. This article aims to summarize its biological activity based on existing research findings and data.
Chemical Structure and Properties
The molecular formula of the compound is C23H22ClN3O5, with a molecular weight of 455.9 g/mol. The structure consists of a dihydropyridazine core substituted with various functional groups, which are likely responsible for its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C23H22ClN3O5 |
| Molecular Weight | 455.9 g/mol |
| CAS Number | 899992-26-8 |
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have shown that derivatives containing the pyridazine moiety can inhibit tumor cell proliferation in various cancer lines. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial activity. Preliminary tests suggest that it possesses inhibitory effects against a range of bacterial strains. The effectiveness varies depending on the specific strain and concentration used. For example, compounds with similar structures have demonstrated MIC (Minimum Inhibitory Concentration) values in the range of 10–50 µg/mL against common pathogens.
Mechanistic Insights
The biological activities of this compound may be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : Potential inhibition of enzymes involved in cancer cell metabolism.
- Receptor Modulation : Interaction with serotonin receptors has been suggested, which could influence neuropharmacological pathways.
- DNA Interaction : Some studies indicate that similar compounds can intercalate into DNA, disrupting replication and transcription processes.
Study 1: Antitumor Efficacy
A study conducted on a series of pyridazine derivatives found that this compound showed promising results against breast cancer cell lines (MCF-7). The compound induced apoptosis through the activation of caspase pathways.
Study 2: Antimicrobial Assessment
In another investigation, the antimicrobial properties were evaluated against Staphylococcus aureus and Escherichia coli. The compound exhibited significant antibacterial activity with an MIC value of approximately 25 µg/mL against both strains.
Table: Summary of Biological Activities
特性
IUPAC Name |
ethyl 1-(2-chlorophenyl)-4-[2-(2,3-dimethylanilino)-2-oxoethoxy]-6-oxopyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O5/c1-4-31-23(30)22-19(12-21(29)27(26-22)18-11-6-5-9-16(18)24)32-13-20(28)25-17-10-7-8-14(2)15(17)3/h5-12H,4,13H2,1-3H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPFZRVUXIKWBQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC=CC(=C2C)C)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














